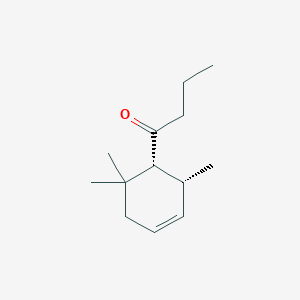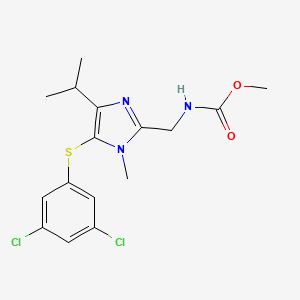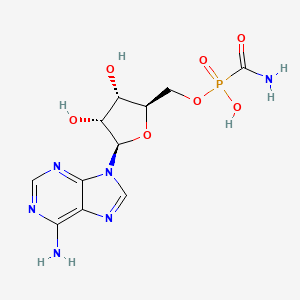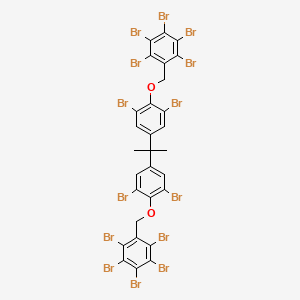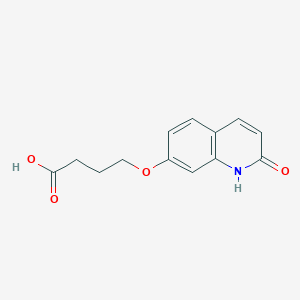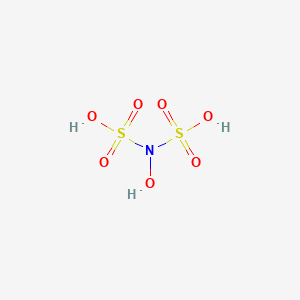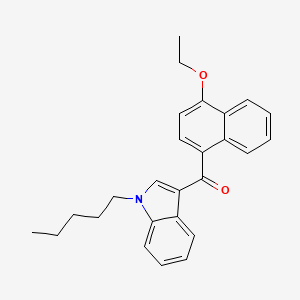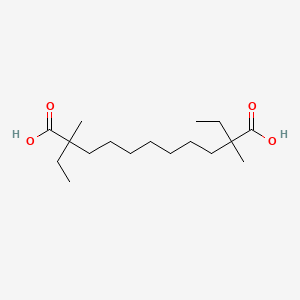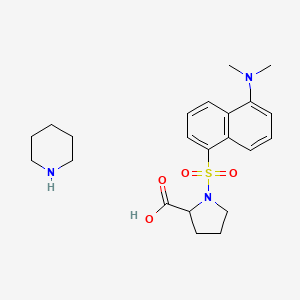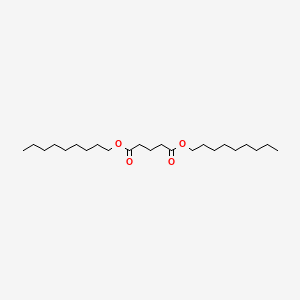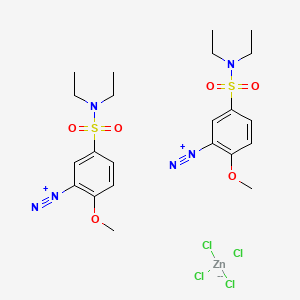
5-(diethylsulfamoyl)-2-methoxybenzenediazonium;tetrachlorozinc(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(diethylsulfamoyl)-2-methoxybenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diazonium group, a methoxy group, and a diethylsulfamoyl group, coordinated with tetrachlorozinc(2-). The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(diethylsulfamoyl)-2-methoxybenzenediazonium;tetrachlorozinc(2-) typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, 2-methoxybenzenediazonium, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in acidic conditions.
Sulfonation: The amino group is sulfonated with diethylsulfamoyl chloride in the presence of a base like pyridine to form the diethylsulfamoyl derivative.
Diazotization: The resulting compound is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coordination with Zinc: Finally, the diazonium salt is treated with zinc chloride to form the tetrachlorozinc(2-) complex.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
5-(diethylsulfamoyl)-2-methoxybenzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can participate in electrophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as halides, hydroxides, or amines.
Coupling Reactions: The compound can undergo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like sodium iodide or potassium bromide in the presence of copper(I) chloride.
Coupling Reactions: Phenols or aromatic amines in alkaline conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Azo Compounds: Formed from coupling reactions.
Amines: Formed from reduction reactions.
Substituted Aromatics: Formed from electrophilic substitution reactions.
科学研究应用
5-(diethylsulfamoyl)-2-methoxybenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo dyes and other aromatic compounds.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent for biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-(diethylsulfamoyl)-2-methoxybenzenediazonium;tetrachlorozinc(2-) involves its ability to form reactive intermediates, such as diazonium ions, which can participate in various chemical reactions. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The compound’s reactivity is influenced by the presence of the diethylsulfamoyl and methoxy groups, which can stabilize or destabilize the intermediates, affecting the overall reaction pathway.
相似化合物的比较
Similar Compounds
- 5-(diethylsulfamoyl)-2-methylbenzoic acid
- 5-(diethylsulfamoyl)-2-methoxybenzenesulfonamide
- 5-(diethylsulfamoyl)-2-methoxybenzenesulfonyl chloride
Uniqueness
5-(diethylsulfamoyl)-2-methoxybenzenediazonium;tetrachlorozinc(2-) is unique due to its combination of functional groups and its coordination with zinc. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in organic synthesis and industrial processes.
属性
CAS 编号 |
14263-90-2 |
|---|---|
分子式 |
C22H32Cl4N6O6S2Zn |
分子量 |
747.8 g/mol |
IUPAC 名称 |
5-(diethylsulfamoyl)-2-methoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C11H16N3O3S.4ClH.Zn/c2*1-4-14(5-2)18(15,16)9-6-7-11(17-3)10(8-9)13-12;;;;;/h2*6-8H,4-5H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI 键 |
GWQOSIMXEKQVSC-UHFFFAOYSA-J |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N.CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


